N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a dimethylbenzamide core, and a pyridin-2-ylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that this compound may target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes , which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This suggests that the compound might interact with its targets by inhibiting key enzymes, leading to a disruption in the production of these molecules.
Biochemical Pathways
Given the potential inhibition of cox enzymes, it is likely that the compound affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Result of Action
The potential inhibition of cox enzymes suggests that the compound could lead to a decrease in the production of thromboxane, prostaglandins, and prostacyclin , which play key roles in inflammation and pain signaling.
Action Environment
This compound, like other benzothiazole derivatives, holds promise for the development of new therapeutic agents, particularly in the field of anti-tubercular drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the methoxybenzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Attachment of the dimethylbenzamide core: The methoxybenzo[d]thiazole intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the pyridin-2-ylmethyl group: Finally, the benzamide intermediate is alkylated with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.
6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with enhanced steric hindrance.
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-7-8-16(2)19(12-15)22(27)26(14-17-6-4-5-11-24-17)23-25-20-10-9-18(28-3)13-21(20)29-23/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIATYYMQQIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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